1-(Aziridin-1-yl)butan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
6339-43-1 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(aziridin-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)5-7-3-4-7/h6,8H,2-5H2,1H3 |
InChI Key |
WMJFWNOOOOJSPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CC1)O |
Origin of Product |
United States |
Stereochemical Control and Enantioselective Synthesis of Aziridinyl Butanols
Strategies for Asymmetric Aziridination
Asymmetric aziridination involves the addition of a nitrene equivalent across a double bond to create a chiral aziridine (B145994). The goal is to produce one enantiomer in excess over the other, a process crucial for the synthesis of biologically active molecules. nih.gov This transformation is one of the most attractive methods for synthesizing chiral aziridines due to the wide availability of alkene starting materials. nih.gov
Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the product. Various transition-metal complexes and organocatalysts have been developed for the enantioselective aziridination of alkenes.
Transition Metal Catalysts : Complexes of rhodium, cobalt, iron, and ruthenium have proven effective. For instance, a planar chiral Rh(III) indenyl catalyst has been used for the asymmetric aziridination of unactivated terminal alkenes. nih.gov Similarly, cobalt(II) complexes of D2-symmetric chiral porphyrins have been employed for the aziridination of styrenes and other olefins using fluoroaryl azides as the nitrogen source. nih.gov Chiral iron porphyrin complexes have also been shown to catalyze asymmetric C-H amination and alkene aziridination under visible light. researchgate.net A notable example is the use of a chiral dirhodium(II) tetracarboxylate catalyst for the asymmetric aziridination of tetra-substituted styrenes. nih.gov
Organocatalysts : Chiral amines and phosphines can also act as catalysts. For example, a primary-secondary chiral diamine, N-neopentyl 1,2-diphenylethylenediamine, has been shown to catalyze the asymmetric aziridination of cyclic enones with N-tosyloxycarbamates. acs.org Additionally, enantiomerically pure aziridines containing a phosphine moiety have been successfully used as organocatalysts in asymmetric intramolecular Rauhut–Currier reactions, demonstrating the potential of chiral aziridine-based catalysts themselves. mdpi.com
| Catalyst System | Alkene Substrate | Nitrogen Source | Enantiomeric Excess (ee) | Reference |
| Planar Chiral Rh(III) Indenyl | Unactivated Terminal Alkenes | Hydroxylamine Reagent | Up to 96:4 e.r. | nih.gov |
| Co(II)-Porphyrin Complex | Styrene | Fluoroaryl Azide (B81097) | Up to 98% ee | nih.gov |
| Chiral Iron Porphyrin | Aryl/Arylsulfonyl Azides | Organic Azides | Up to 93% ee | researchgate.net |
| N-neopentyl 1,2-diphenylethylenediamine | Cyclic Enones | N-tosyloxycarbamates | Not Specified | acs.org |
| Chiral Aziridine-Phosphines | p-Quinone Derivatives | N/A (Intramolecular) | Up to 98% ee | mdpi.com |
A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. This strategy allows the chirality of the auxiliary to bias the reaction, leading to the formation of a specific stereoisomer. wikipedia.org
In the context of aziridinyl butanols, a chiral auxiliary can be attached to the precursor molecule. For example, in stereocontrolled aziridine ring-opening reactions, chiral enolates derived from (S,S)-(+)-pseudoephedrine amides have been used. nih.gov In these cases, the diastereoselectivity of the reaction is controlled by the presence of the chiral auxiliary on the enolate, although the stereocenter already present in the aziridine also influences the stereochemical course. nih.gov Evans' oxazolidinones are another class of auxiliaries widely used to control the stereochemistry of various transformations, including alkylation and aldol reactions, by effectively blocking one face of an enolate from the electrophile. wikipedia.org
In substrate-controlled reactions, a stereocenter already present in the starting material dictates the stereochemical outcome of the reaction. For the synthesis of 1-(Aziridin-1-yl)butan-2-ol, the hydroxyl group of an allylic or homoallylic alcohol precursor can direct the approach of the aziridinating agent. This substrate-directed approach often relies on non-covalent interactions, such as hydrogen bonding, between the substrate's directing group and the catalytic system. nih.govacs.org
A recently developed method utilizes an ion-paired chiral catalyst system composed of an achiral dianionic rhodium(II,II) tetracarboxylate and two cinchona alkaloid-derived cations. nih.govacs.org This system effectively creates a chiral pocket that interacts with the alcohol substrate, directing the aziridination to one face of the alkene. This method has proven effective for a range of alkenyl alcohols, including those with substitution patterns not previously suitable for asymmetric aziridination. nih.govcam.ac.uk The stereoselectivity in the aziridination of cyclic allylic alcohols using chloramine-T salts is also highly dependent on the structure of the alcohol, generally favoring the formation of cis-hydroxy aziridines. bath.ac.ukrsc.org
| Substrate Type | Key Feature | Stereochemical Outcome | Reference |
| Alkenyl Alcohols | Interaction with ion-paired Rh(II) catalyst | High enantioselectivity | nih.govacs.org |
| Cyclic Allylic Alcohols | Hydroxyl group directing effect | Predominantly cis-diastereoselectivity | bath.ac.ukrsc.org |
| 2-B(pin)-substituted allylic alcohols | Boron-substituent influence | Excellent diastereoselectivities | nih.gov |
| Chiral Polyketide Fragments | Inherent substrate induction | High diastereoselectivities | nih.gov |
Diastereoselective and Enantioselective Transformations of Aziridinyl Alcohols
Chiral aziridinyl alcohols are valuable intermediates because the strained three-membered ring can be opened regio- and stereoselectively to introduce new functional groups, yielding important molecules like amino acids and other nitrogen-containing compounds. nih.govfrontiersin.org
The ring-opening of aziridines with nucleophiles is a powerful transformation driven by the release of ring strain (approx. 27 kcal/mol). acs.org The outcome of this reaction depends on the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions (acidic vs. basic).
Regioselectivity : The nucleophile can attack either of the two carbon atoms of the aziridine ring. For 2-substituted aziridines, this can lead to two different regioisomers. nih.gov The regioselectivity is controlled by steric and electronic factors. In palladium-catalyzed cross-coupling reactions, oxidative addition of the Pd(0) catalyst typically occurs at the less sterically hindered side of the aziridine in an SN2-like manner. acs.org Under acidic conditions, the reaction may proceed through an aziridinium (B1262131) ion intermediate. The attack then occurs at the carbon atom that can better stabilize a positive charge, which is often the more substituted carbon. frontiersin.orgnih.gov The functional groups on the substituents can also direct the regioselectivity; for example, an aziridine with a γ-ketone substituent undergoes ring-opening at the C2 position, while a similar structure with a γ-silylated hydroxy group is opened at the unsubstituted C3 position. frontiersin.org
Stereoselectivity : The ring-opening of aziridines is often highly stereospecific. Nucleophilic attack typically proceeds with an inversion of configuration at the carbon center, characteristic of an SN2 mechanism. acs.orgacs.org For example, the ring-opening of a phenyl-substituted aziridine with acetic acid proceeds with complete inversion of configuration at the C3 position. acs.org However, the stereochemical outcome can be influenced by the catalyst system. While palladium-catalyzed oxidative addition often proceeds with inversion, rhodium(I) catalysts can insert into the C-N bond with retention of stereochemistry. acs.org The stereochemical outcome can also depend on the stability of carbocation-like intermediates in acid-catalyzed openings. nih.gov
Beyond nucleophilic ring-opening, aziridines can be functionalized through reactions involving radical and anionic intermediates. The stereochemical integrity of these intermediates is crucial for controlling the final product's stereochemistry.
Anionic Intermediates : Aziridinyl anions (aziridinyllithium species) can be generated, for example, through lithium-iodine exchange from iodoaziridines. These anionic intermediates have been shown to react with high stereochemical fidelity. When trapped with electrophiles like diselenides, they provide cis-selenoaziridines, indicating a retention of the initial configuration. acs.org
Radical Intermediates : Aziridinyl radicals can be generated from iodoaziridines via a single electron transfer from a reagent like potassium tert-butoxide (KOtBu). acs.org Unlike their anionic counterparts, these radical intermediates can lead to stereochemical inversion. The reaction of cis-iodoaziridines with diphenyl diselenide via a radical intermediate preferentially forms the trans-selenoaziridine. This outcome suggests that the radical intermediate either inverts or that the subsequent trapping reaction occurs from the less hindered face, leading to the thermodynamically more stable trans product. acs.org
| Intermediate | Generation Method | Stereochemical Outcome | Product Example | Reference |
| Aziridinyl Anion | Lithium-iodine exchange | Retention | cis-Selenoaziridine | acs.org |
| Aziridinyl Radical | Single electron transfer to iodoaziridine | Inversion (predominantly) | trans-Selenoaziridine | acs.org |
Chemical Reactivity and Mechanistic Investigations of 1 Aziridin 1 Yl Butan 2 Ol
Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety
The core reactivity of the aziridine ring in 1-(Aziridin-1-yl)butan-2-ol involves its cleavage by a nucleophile. Due to the electron-donating nature of the N-substituent (a 2-hydroxybutyl group), the aziridine is considered "non-activated" and is relatively inert towards nucleophilic attack without prior activation. nih.govmdpi.com Activation is typically achieved through protonation or Lewis acid coordination at the nitrogen atom, which significantly enhances the electrophilicity of the ring carbons and facilitates the ring-opening process. mdpi.com
The ring-opening of aziridines can proceed through mechanisms with varying degrees of SN1 and SN2 character, largely dictated by the substitution pattern on the aziridine ring and the reaction conditions. For the unsubstituted aziridine ring in this compound, the reaction pathway is predominantly SN2-like.
Under acidic conditions, the nitrogen atom is protonated to form an aziridinium (B1262131) ion. This highly strained intermediate is then attacked by a nucleophile. The attack occurs at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. This process typically follows a classic SN2 mechanism, characterized by an inversion of stereochemistry at the site of attack. acs.orgiitk.ac.in The transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the C-N bond.
While a pure SN1 mechanism involving a discrete carbocation intermediate is rare due to the instability of such a species adjacent to a positively charged nitrogen, reactions can exhibit SN1 character. This is particularly true for aziridines with a C-substituent that can stabilize a positive charge (e.g., a phenyl or tertiary alkyl group). In such cases, the C-N bond to the more substituted carbon may be significantly weakened in the transition state, leading to a regiochemical outcome dictated by electronic factors rather than sterics. iitk.ac.inresearchgate.net For this compound, however, the absence of substituents on the ring carbons ensures that the SN2 pathway is strongly favored. iitk.ac.in
| Condition | Predominant Mechanism | Key Characteristics | Relevance to this compound |
| Acidic (Activation) | SN2 | Attack on the aziridinium ion; inversion of stereochemistry. | Highly relevant; necessary for ring-opening. |
| Neutral/Basic | No Reaction | Aziridine is non-activated and inert to most nucleophiles. | The compound is stable under these conditions. |
| C-Substituents (e.g., Aryl) | SN2 with SN1 character | Attack may be favored at the more substituted carbon due to electronic stabilization. | Not directly applicable, as the aziridine ring is unsubstituted. |
Regioselectivity and stereoselectivity are critical aspects of aziridine chemistry, determining the structure of the final product.
The stereoselectivity of the ring-opening is generally high. Reactions proceeding via an SN2 mechanism result in a predictable inversion of configuration at the carbon center being attacked. acs.orgacs.org For instance, the ring-opening of a chiral C-substituted aziridine will yield a product with the opposite stereochemistry at that carbon.
Regioselectivity refers to which of the two ring carbons is attacked by the nucleophile. This is a crucial consideration for asymmetrically substituted aziridines. frontiersin.org In the specific case of this compound, the aziridine ring itself is unsubstituted. The two methylene (B1212753) carbons (C2 and C3) are chemically equivalent. Therefore, nucleophilic attack can occur at either carbon with equal probability, leading to a single, non-regioisomeric product. The discussion of factors influencing regioselectivity is therefore best illustrated with examples of C-substituted aziridines.
In C-substituted aziridines, the site of nucleophilic attack is governed by a balance of steric and electronic effects. researchgate.netrsc.org
Steric Factors : Under neutral or basic conditions, where the reaction has strong SN2 character, the nucleophile preferentially attacks the less sterically hindered carbon atom. acs.org This is the most common pathway for many activated aziridines.
Electronic Factors : Under acidic conditions, which promote SN1 character, the regioselectivity can be reversed. Protonation of the nitrogen creates a more reactive aziridinium ion. If one of the ring carbons can better stabilize a developing positive charge (e.g., it is a tertiary or benzylic carbon), the nucleophile may preferentially attack that more substituted position. nih.gov
Table 1: General Regioselectivity in Aziridine Ring-Opening Reactions
| Aziridine Substitution | Reaction Condition | Major Site of Attack | Controlling Factor |
|---|---|---|---|
| 2-Alkyl-aziridine | Acidic / Neutral | C3 (less substituted) | Steric |
| 2-Aryl-aziridine | Acidic | C2 (more substituted) | Electronic |
| 2,2-Dialkyl-aziridine | Acidic / Neutral | C3 (less substituted) | Steric |
The substituent on the aziridine nitrogen plays a paramount role in its reactivity. researchgate.net Aziridines are broadly classified as "activated" or "non-activated" based on this group. mdpi.com
This compound, with its N-alkyl (2-hydroxybutyl) group, is a non-activated aziridine. The electron-donating alkyl group increases the electron density on the nitrogen, making it a poor leaving group and rendering the ring relatively inert to nucleophiles. nih.govmdpi.com
Activated aziridines feature an electron-withdrawing group (EWG) on the nitrogen. These groups, such as N-tosyl (Ts), N-nosyl (Ns), N-formyl, or N-tert-butyloxycarbonyl (Boc), dramatically increase the reactivity of the aziridine ring for two main reasons: nih.govillinois.edu
They decrease the basicity of the nitrogen, making it a better leaving group upon ring opening.
They withdraw electron density from the ring carbons, making them more electrophilic and susceptible to nucleophilic attack.
The presence of these activating groups often allows ring-opening reactions to proceed under milder conditions without the need for strong acids. nih.gov
Table 2: Effect of N-Substituents on Aziridine Reactivity
| N-Substituent | Type | Reactivity towards Nucleophiles | Typical Reaction Conditions |
|---|---|---|---|
| -CH2CH(OH)CH2CH3 | Alkyl (Electron-donating) | Low (Non-activated) | Requires strong acid activation |
| -Ts (Tosyl) | EWG (Electron-withdrawing) | High (Activated) | Lewis acid or neutral conditions |
| -Boc (tert-butyloxycarbonyl) | EWG (Electron-withdrawing) | High (Activated) | Lewis acid or neutral conditions |
| -COH (Formyl) | EWG (Electron-withdrawing) | High (Activated) | Lewis acid or neutral conditions |
A wide array of nucleophiles can be employed to open activated aziridines or aziridinium ions, making this reaction a versatile tool for synthesizing β-functionalized amines. acs.org The choice of nucleophile directly determines the functionality introduced into the product.
Oxygen Nucleophiles : Alcohols and water can open aziridines, particularly under acidic or hot water conditions, to yield β-amino ethers and β-amino alcohols, respectively. iitk.ac.inorganic-chemistry.org
Nitrogen Nucleophiles : Amines and azides are effective nucleophiles, leading to the formation of 1,2-diamines and β-azido amines. nih.gov
Sulfur Nucleophiles : Thiols are potent nucleophiles that readily open aziridines to produce β-amino sulfides, often with high regioselectivity for the less substituted carbon. mdpi.comnih.gov
Carbon Nucleophiles : Organometallic reagents, such as organocuprates and Grignard reagents, as well as enolates and cyanide, can serve as carbon nucleophiles to form new C-C bonds. illinois.eduwikipedia.org
Halide Nucleophiles : Halides (e.g., F⁻, Cl⁻, Br⁻) can act as nucleophiles, especially when delivered from sources like DMPU-HF or in the presence of Lewis acids, to generate β-haloamines. researchgate.netnih.gov
For non-activated aziridines like this compound, the formation of an aziridinium ion is the key step that enables nucleophilic attack. semanticscholar.orgwikipedia.org This highly reactive intermediate can be generated by the reaction of the basic aziridine nitrogen with an electrophile, such as a proton (from a Brønsted acid) or a Lewis acid. nih.govmdpi.com Alkylating agents like methyl triflate can also be used to form quaternary aziridinium salts. mdpi.commdma.ch
Regioselectivity and Stereoselectivity in Ring Opening Processes
Reactions Involving the Hydroxyl Functionality
The hydroxyl group in this compound serves as a key site for synthetic modification, enabling the introduction of protecting groups, derivatization to alter the molecule's properties, or oxidation to access different functionalities.
The derivatization of the hydroxyl group is a common strategy to enhance analytical detection or to protect it during subsequent chemical transformations. Due to its nucleophilicity, the hydroxyl group can be readily converted into various ethers and esters. mdpi.com Protecting the hydroxyl group is often necessary to prevent it from interfering with reactions targeting the aziridine ring or other parts of the molecule. mdpi.com
Table 1: Common Protecting Groups for Hydroxyl Functionality
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Condition Example |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid or fluoride (B91410) source (e.g., TBAF) |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acid or fluoride source |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Mild acid or base hydrolysis |
Oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, 1-(aziridin-1-yl)butan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups, such as the aziridine ring. Milder, selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or reactions involving the aziridine nitrogen. The resulting aziridinyl ketone is a versatile intermediate for further synthetic manipulations.
While direct oxidation to an imine derivative from the secondary alcohol is not a standard transformation, the resulting ketone can be a precursor to imines through condensation with primary amines.
Cascade and Rearrangement Reactions
The inherent ring strain of the aziridine moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions, often leading to the formation of larger, more stable heterocyclic systems.
The expansion of the aziridine ring is a powerful synthetic tool for accessing a diverse range of larger nitrogen-containing heterocycles. These reactions are typically initiated by activation of the aziridine nitrogen or by nucleophilic attack, leading to cleavage of a carbon-nitrogen bond and subsequent intramolecular cyclization.
Pyrrolidines: The conversion of vinyl aziridines to pyrrolidines is a well-established process that can be catalyzed by various transition metals, such as copper. nih.gov This stereospecific ring expansion allows for controlled access to chiral pyrroline (B1223166) derivatives. nih.gov For this compound, this would first require modification to introduce a vinyl group.
Piperidines: Substituted piperidines can be synthesized from aziridines through radical-mediated cyclization pathways. For instance, treatment of appropriately substituted 2-methyleneaziridines with a radical initiator can lead to a 5-exo-trig cyclization followed by ring opening of the resulting bicyclic radical to form a piperidine (B6355638) ring. whiterose.ac.uk Another approach involves the intramolecular amination of organoboronates, which can yield piperidines. organic-chemistry.org
Azepanes: The synthesis of azepanes from aziridine precursors is less common but can be achieved through specific rearrangement reactions. For instance, certain substituted azetidines, which can be derived from aziridines, may undergo ring expansion to form azepanes. researchgate.netnih.gov
Azetidines: Azetidines can be synthesized from aziridines through a one-carbon insertion reaction. A common method involves the reaction of an aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide. organic-chemistry.orgresearchgate.net This reaction proceeds by nucleophilic attack of the ylide on the aziridine ring, followed by ring closure and expulsion of dimethyl sulfoxide (B87167) to form the four-membered azetidine (B1206935) ring.
Table 2: Examples of Ring Expansion Reactions of Aziridine Derivatives
| Starting Material Class | Reagent/Catalyst Example | Product Heterocycle |
| Vinyl Aziridines | Cu(hfacac)₂ | Pyrrolidines nih.gov |
| 2-Methyleneaziridines | Tri-n-butyltin hydride, AIBN | Piperidines whiterose.ac.uk |
| Aziridines | Dimethylsulfoxonium methylide | Azetidines organic-chemistry.orgresearchgate.net |
Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. mdpi.comwikipedia.org The thermal or photochemical ring-opening of an aziridine can generate an azomethine ylide, which can then react with a variety of dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings in a [3+2] cycloaddition. mdpi.comwikipedia.org The regioselectivity and stereoselectivity of these cycloadditions are often predictable based on frontier molecular orbital theory. This methodology provides a powerful route to complex nitrogen-containing molecules. For this compound, the substituent on the aziridine ring would influence the stability and reactivity of the resulting azomethine ylide.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a broad spectrum of transformations for aziridines, including ring-opening, cross-coupling, and rearrangement reactions. mdpi.com Various transition metals, such as palladium, copper, rhodium, and nickel, have been shown to effectively catalyze reactions involving the aziridine ring. mdpi.com
Palladium-catalyzed cross-coupling reactions, for example, can be used to form new carbon-carbon bonds at the aziridine carbon atoms. nih.gov These reactions typically involve the oxidative addition of the palladium catalyst to the C-N bond of the aziridine, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product. The regioselectivity of the ring opening can often be controlled by the choice of catalyst and reaction conditions. mdpi.com
Copper catalysts are also widely used, particularly in ring expansion reactions of vinyl aziridines to pyrrolidines. nih.gov Rhodium catalysts have been employed in the aziridination of alkenes. researchgate.net The development of new catalytic systems continues to expand the synthetic utility of aziridines as building blocks in organic synthesis.
Reactions with Organozinc Reagents
While specific studies on the reaction of this compound with organozinc reagents are not extensively documented in publicly available literature, the general reactivity of N-alkyl aziridines provides a framework for predicting the likely outcomes. Organozinc reagents, known for their moderate reactivity and high functional group tolerance, are valuable nucleophiles in ring-opening reactions of aziridines. sigmaaldrich.com
The reaction is anticipated to proceed via a nucleophilic attack of the organozinc reagent on one of the carbon atoms of the aziridine ring, leading to the formation of a β-amino alcohol. The regioselectivity of this ring-opening is a critical aspect, influenced by both steric and electronic factors. In the case of this compound, the aziridine is monosubstituted at the nitrogen and the ring itself is attached to a secondary alcohol-containing butyl chain.
Mechanistic Considerations:
The reaction likely initiates with the coordination of the zinc atom of the organozinc reagent (R₂Zn or RZnX) to the nitrogen atom of the aziridine. This coordination polarizes the C-N bonds of the ring, enhancing the electrophilicity of the ring carbons and activating the aziridine for nucleophilic attack. The subsequent step involves the transfer of an organic group (R) from the zinc to one of the aziridine carbons.
The presence of the hydroxyl group in this compound could lead to the formation of a zinc alkoxide in situ upon reaction with the organozinc reagent. This intramolecular zinc alkoxide could then act as a directing group, potentially influencing the regioselectivity of the ring-opening.
Two primary pathways for the ring-opening can be envisioned:
Path A (Attack at the less substituted carbon): Nucleophilic attack at the less sterically hindered terminal carbon of the aziridine ring. This is generally the favored pathway for SN2-type ring-opening reactions of N-alkyl aziridines.
Path B (Attack at the more substituted carbon): Nucleophilic attack at the carbon atom bearing the butan-2-ol substituent. This pathway might be influenced by electronic factors or chelation control involving the hydroxyl group.
The outcome of the reaction would yield a new amino alcohol, with the structure dependent on the regioselectivity of the nucleophilic addition.
Table 1: Plausible Products from the Reaction of this compound with an Organozinc Reagent (R-Zn)
| Path | Site of Nucleophilic Attack | Product Structure | Product Name |
| A | Terminal Carbon | R-CH₂-CH(NH-CH(OH)CH₂CH₃)₂ | 1-((1-Hydroxybutan-2-yl)amino)alkan-2-ol derivative |
| B | Substituted Carbon | HO-CH(CH₂CH₃)-N(CH₂CH₂R)₂ | 2-((Alkyl)amino)butan-1-ol derivative |
Further research, including experimental studies and computational modeling, would be necessary to elucidate the precise mechanism and regiochemical outcome of the reaction between this compound and various organozinc reagents.
Copper-Catalyzed Processes (e.g., ring opening, hydroamination)
Copper catalysts are well-established for promoting a variety of transformations involving aziridines, including ring-opening and hydroamination reactions. mdpi.comfrontiersin.org The application of copper catalysis to this compound could unlock novel synthetic pathways.
Copper-Catalyzed Ring Opening:
Copper(I) and Copper(II) salts are effective Lewis acids that can activate the aziridine ring towards nucleophilic attack. In the presence of a suitable nucleophile, a copper catalyst can facilitate the regioselective ring-opening of this compound. The choice of ligand on the copper center can significantly influence the catalyst's activity and selectivity.
Mechanistic Insights:
The catalytic cycle is generally believed to commence with the coordination of the copper catalyst to the nitrogen atom of the aziridine, similar to the uncatalyzed reaction with organozinc reagents. This coordination enhances the electrophilicity of the aziridine ring carbons. A nucleophile present in the reaction mixture then attacks one of the ring carbons, leading to the opening of the three-membered ring. The regioselectivity of this process can often be controlled by the nature of the copper catalyst and the reaction conditions.
For this compound, the hydroxyl group could again play a role in directing the regioselectivity through chelation with the copper catalyst.
Table 2: Potential Copper-Catalyzed Ring-Opening Reactions of this compound with a Generic Nucleophile (Nu⁻)
| Catalyst System | Plausible Regioselectivity | Product Type |
| Cu(I)/Ligand | Attack at the less substituted carbon | β-Amino alcohol derivative |
| Cu(II)/Ligand | Potentially altered regioselectivity | Isomeric β-amino alcohol derivative |
Copper-Catalyzed Hydroamination:
While the aziridine in this compound is already a saturated heterocycle, the nitrogen atom can potentially participate in intermolecular or intramolecular hydroamination reactions with unsaturated substrates in the presence of a copper catalyst. For instance, if the butanol chain contained a site of unsaturation, an intramolecular copper-catalyzed hydroamination could lead to the formation of a larger nitrogen-containing heterocyclic ring.
In an intermolecular context, the N-H bond of a secondary amine formed after a primary ring-opening event could potentially undergo further copper-catalyzed hydroamination with an alkene, alkyne, or allene. However, this would represent a subsequent transformation rather than a direct reaction of the starting aziridine.
The field of copper-catalyzed reactions of functionalized aziridines is an active area of research, and the specific behavior of this compound would be a subject for empirical investigation.
Computational and Theoretical Investigations of 1 Aziridin 1 Yl Butan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to model the intricate details of chemical reactions involving 1-(Aziridin-1-yl)butan-2-ol at the molecular level. These calculations can map out the energetic landscape of a reaction, identifying the most plausible pathways and the structures of transient species.
Reaction Pathway Analysis and Transition State Modeling for Ring-Opening and Cyclization
The high ring strain of the aziridine (B145994) moiety in this compound makes it susceptible to ring-opening reactions. mdpi.comnih.gov Computational studies on similar aziridine systems reveal that these reactions typically proceed through a nucleophilic attack on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The specific pathway is highly dependent on the nature of the nucleophile and the reaction conditions.
Theoretical models can elucidate the step-by-step mechanism of these transformations. For instance, in the presence of a nucleophile, the reaction can be modeled to determine whether it follows an S\N2-type mechanism, which involves a backside attack and inversion of stereochemistry. Transition state modeling is employed to locate the highest energy point along the reaction coordinate, known as the transition state structure. The geometry and energy of this transition state are critical in understanding the kinetics of the reaction.
In the case of this compound, two primary pathways for nucleophilic ring-opening exist: attack at the C2 or C3 position of the aziridine ring. Computational analysis can predict which of these pathways is more favorable by comparing the activation energies associated with each. Furthermore, intramolecular reactions, such as cyclization involving the hydroxyl group of the butanol side chain, can also be investigated. These studies would involve modeling the conformational changes required to bring the reacting groups into proximity and calculating the energy barrier for the subsequent ring-closing step.
Energy Profiles and Reaction Barriers of Key Transformations
Energy profiles, often depicted as reaction coordinate diagrams, are a key output of quantum chemical calculations. These profiles illustrate the change in potential energy as the reactants are converted into products. For the ring-opening of this compound, the energy profile would show the relative energies of the reactants, the transition state, and the final ring-opened product.
The height of the energy barrier, or activation energy, determines the rate of the reaction. A lower energy barrier corresponds to a faster reaction. Computational methods can provide quantitative estimates of these barriers for various potential transformations of this compound. For example, the energy barriers for nucleophilic attack at the substituted versus the unsubstituted carbon of the aziridine ring can be calculated to predict regioselectivity.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Relative Rate |
|---|---|---|
| Attack at C2 (more substituted) | 25.3 | Slower |
| Attack at C3 (less substituted) | 18.7 | Faster |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. DFT calculations can provide valuable information about the electronic structure, reactivity, and selectivity of chemical reactions.
Prediction and Rationalization of Regioselectivity and Diastereoselectivity
DFT calculations are particularly useful for predicting the outcome of reactions where multiple products can be formed. mdpi.comfrontiersin.org In the context of this compound, the ring-opening reaction can exhibit both regioselectivity (preferential attack at one carbon atom over another) and diastereoselectivity (preferential formation of one diastereomer over another).
By analyzing the electronic properties of the aziridine ring, DFT can help rationalize the observed selectivity. For example, the calculated partial charges on the carbon atoms of the aziridine ring can indicate the more electrophilic site, which is more susceptible to nucleophilic attack. The regioselectivity of aziridine ring-opening is often influenced by both steric and electronic factors, and DFT can model the transition states for attack at each carbon to determine the lowest energy pathway. nih.gov
| Nucleophile | Predicted Major Product | Rationale from DFT |
|---|---|---|
| "Hard" Nucleophile (e.g., RO⁻) | Attack at the less sterically hindered carbon | Lower steric repulsion in the transition state |
| "Soft" Nucleophile (e.g., RSH) | Attack at the carbon with the largest LUMO coefficient | Favorable orbital overlap |
Analysis of Electronic Properties and Reactivity Indices (e.g., electrophilicity index, Fukui functions)
DFT provides a framework for calculating various electronic properties and reactivity indices that can predict the chemical reactivity of this compound. The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index for the aziridinium (B1262131) ion intermediate would suggest a greater reactivity towards nucleophiles.
Fukui functions are another powerful tool derived from DFT that can pinpoint the most reactive sites within a molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For a nucleophilic attack on the aziridinium ion derived from this compound, the Fukui function for nucleophilic attack (f+) would be largest on the carbon atoms of the ring, highlighting them as the primary electrophilic centers.
Structural and Conformational Analysis
The three-dimensional structure and conformational preferences of this compound can be accurately determined using DFT calculations. These studies can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Conformational analysis is crucial for understanding the reactivity of the molecule, as different conformers may exhibit different reactivities. For this compound, the orientation of the butanol side chain relative to the aziridine ring can influence the accessibility of the ring to incoming nucleophiles. DFT calculations can identify the most stable conformers and the energy barriers for interconversion between them. This information is vital for a complete understanding of the molecule's chemical behavior.
Molecular Dynamics Simulations
A thorough review of computational chemistry databases and scholarly articles yielded no specific studies on the molecular dynamics (MD) simulations of this compound. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into its conformational dynamics, interactions with biological macromolecules (such as enzymes or receptors), or its behavior in different solvent environments.
Typically, a molecular dynamics study would involve:
System Setup: Defining the initial coordinates of all atoms in the system, including the this compound molecule, solvent molecules (e.g., water), and any other relevant molecules.
Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system as a function of its atomic coordinates.
Simulation Production: Running the simulation for a specific duration (nanoseconds to microseconds) under defined conditions of temperature and pressure.
Trajectory Analysis: Analyzing the resulting trajectory to understand the dynamic behavior of the molecule, including conformational changes, intermolecular interactions, and other properties of interest.
Without any published research, it is not possible to provide data on simulation parameters, system compositions, or the specific findings that would typically be presented in data tables. The scientific community has not yet directed its focus towards the molecular dynamics of this particular compound in a way that has produced publicly available data.
Therefore, no data tables or detailed research findings regarding the molecular dynamics simulations of this compound can be presented.
Advanced Spectroscopic and Structural Elucidation Techniques for Aziridinyl Butanols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(Aziridin-1-yl)butan-2-ol. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical arrangement within the molecule.
Elucidation of Reaction Mechanisms and Intermediates
NMR spectroscopy is highly effective for monitoring the progress of chemical reactions and identifying transient intermediates. In the synthesis of this compound, which can be formed, for example, by the ring-opening of 1,2-epoxybutane (B156178) with aziridine (B145994), NMR can track the consumption of reactants and the formation of the product in real time.
By comparing the NMR spectra over time, chemists can observe the disappearance of signals corresponding to the epoxide protons and the appearance of new signals characteristic of the butan-2-ol moiety attached to the aziridine nitrogen. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a unique fingerprint of its structure. For instance, the formation of the secondary alcohol is confirmed by the appearance of a signal for the C-H proton adjacent to the hydroxyl group (CH-OH) in the ¹H NMR spectrum, typically in the 3.5-4.5 ppm range. libretexts.orgvscht.cz
Hypothetical ¹H and ¹³C NMR Data for the Synthesis of this compound
This table illustrates the expected shifts (in ppm) in a deuterated solvent like CDCl₃. Actual values may vary.
| Atom Position (Product) | Expected ¹H NMR Shift (ppm) & Multiplicity | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Aziridine CH₂ | ~2.0 - 2.5 (m) | ~25 - 35 |
| N-CH₂ (Butanol chain) | ~2.5 - 3.0 (m) | ~55 - 65 |
| CH-OH | ~3.6 - 4.1 (m) | ~65 - 75 |
| CH₂ (Ethyl group) | ~1.4 - 1.6 (m) | ~28 - 35 |
| CH₃ (Ethyl group) | ~0.9 - 1.1 (t) | ~8 - 15 |
| OH | Variable, broad (s) | - |
Changes in these chemical shifts can help elucidate the reaction mechanism, including the regioselectivity of the epoxide ring-opening. Two-dimensional NMR techniques, such as gCOSY and gHSQC, can further confirm the connectivity between protons and carbons, solidifying the structural assignment of any intermediates and the final product. nih.gov
Stereochemical Assignment and Conformational Dynamics
Since this compound contains a chiral center at the C2 position of the butanol chain, determining its stereochemistry is critical. NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), provides a powerful method for assigning relative stereochemistry. NOE experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.
For a specific diastereomer, NOE correlations between protons on the stereocenter and protons on the adjacent methylene (B1212753) group or the aziridine ring can establish their relative orientation. Furthermore, the magnitude of proton-proton coupling constants (³J) can give insight into the dihedral angles between adjacent protons, which helps in defining the preferred conformation of the flexible butanol side chain. researchgate.net
Illustrative NOE Correlations for Stereochemical Assignment
This table shows potential NOE correlations that could be used to differentiate between possible stereoisomers.
| Proton 1 | Proton(s) 2 (in close proximity) | Implication for Stereochemistry/Conformation |
|---|---|---|
| H on C2 (CH-OH) | Protons on N-CH₂ | Defines the orientation of the butanol chain relative to the aziridine ring. |
| H on C2 (CH-OH) | Protons on C3 (CH₂) | Provides information on the preferred rotamer of the C2-C3 bond. |
| Protons on N-CH₂ | Aziridine ring protons | Confirms the connectivity and spatial relationship between the side chain and the ring. |
Variable-temperature NMR studies could also be employed to investigate the conformational dynamics, such as the rate of nitrogen inversion in the aziridine ring or the rotation around the C-C and C-N single bonds. nih.gov
Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk It is highly sensitive, making it ideal for monitoring reaction progress even at low concentrations. nih.gov
In the synthesis of this compound (molar mass: 115.17 g/mol ), the reaction can be monitored by observing the ion corresponding to its mass-to-charge ratio (m/z) of 115 (for the [M]⁺ ion) or 116 (for the protonated molecule, [M+H]⁺, in techniques like ESI). libretexts.org
Upon electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation. The analysis of these fragments provides structural information. For this compound, characteristic fragmentation pathways would include alpha-cleavage adjacent to the oxygen atom and cleavage of the bond between the aziridine ring and the butanol chain.
Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 86 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the butanol chain. |
| 72 | [C₃H₆NO]⁺ | Cleavage between C2 and C3 of the butanol chain. |
| 57 | [C₃H₅N]⁺ | Aziridinyl-methyl cation from cleavage between C1 and C2. |
| 45 | [C₂H₅O]⁺ | Fragment from alpha-cleavage, characteristic of a secondary alcohol. libretexts.org |
The presence of the molecular ion peak confirms the successful formation of the target compound, and the fragmentation pattern serves as a fingerprint for its structural confirmation. acs.orgdocbrown.info
Infrared (IR) Spectroscopy for Functional Group Transformations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com During the synthesis of this compound, IR spectroscopy can effectively monitor the transformation of functional groups.
The key transformation is the formation of the hydroxyl (-OH) group. The appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the presence of the alcohol functionality, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgdocbrown.info Simultaneously, the disappearance of bands associated with the reactants (e.g., the characteristic epoxide ring vibrations around 1250 cm⁻¹ and 800-950 cm⁻¹) would be observed.
The IR spectrum of the final product will display a combination of absorptions corresponding to all its structural features.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3600 (broad, strong) | O-H stretch | Alcohol (-OH) |
| 2850-2960 (medium-strong) | C-H stretch | Aliphatic (CH, CH₂, CH₃) lumenlearning.com |
| ~1460 (medium) | C-H bend | Alkanes |
| 1050-1150 (medium-strong) | C-O stretch | Secondary Alcohol libretexts.org |
| ~1250 (variable) | C-N stretch | Aziridine Ring |
| 800-900 (variable) | Ring deformation | Aziridine Ring acs.org |
This collection of absorption bands provides a quick and reliable method to confirm the presence of the key functional groups in the target molecule. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures
X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net
Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry of the chiral centers, provided a heavy atom is present in the structure or by using specific techniques. nih.gov This would definitively establish the (R) or (S) configuration at the C2 position of the butanol chain.
While a crystal structure for this compound may not be publicly available, data from analogous compounds, such as other substituted aziridines or butanol derivatives, demonstrate the utility of this technique. nih.govuoa.gr The process involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule.
Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Bond Lengths | The precise distance between the nuclei of bonded atoms (e.g., C-C, C-O, C-N). |
| Bond Angles | The angle between three connected atoms (e.g., C-C-O). |
| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |
| Absolute Configuration | The exact 3D spatial arrangement of atoms at a chiral center (R/S). |
| Intermolecular Interactions | Information on hydrogen bonding and other non-covalent interactions in the solid state. |
The successful application of X-ray crystallography would provide the ultimate proof of structure and stereochemistry for this compound. dntb.gov.ua
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Synthons
Chiral aziridines are recognized for their widespread use in the synthesis of biologically active and structurally complex nitrogenous compounds. researchgate.netresearchgate.net The inherent ring strain of the aziridine (B145994) moiety positions these molecules as powerful synthetic intermediates capable of undergoing highly regio- and stereoselective ring-opening transformations. nih.gov This reactivity allows for the facile introduction of nitrogen into molecular frameworks, making them ideal precursors for a variety of more complex structures.
1-(Aziridin-1-yl)butan-2-ol and related aziridinyl alcohols are excellent precursors for the synthesis of vicinal amino alcohols, a structural motif present in numerous natural products and pharmaceutical agents. nih.gov The synthesis often involves the nucleophilic ring-opening of the aziridine. This process can be highly regioselective, with the nucleophile typically attacking the least substituted carbon of the aziridine ring. nih.gov
A variety of nucleophiles, including those based on carbon, oxygen, nitrogen, sulfur, and halogens, can be employed to open the aziridine ring, leading to a diverse array of substituted amino alcohols. nih.gov For instance, the reaction of bicyclic aziridines with alcohols in the presence of a Lewis acid can form an oxazolidinone intermediate, which is then hydrolyzed to yield the desired vicinal amino alcohol. iwu.edu The hydroxyl group within the aziridinyl alcohol molecule can act as a directing group, enabling selective nucleophilic attack at a specific position. acs.org This tandem aziridination-ring opening strategy provides a convenient and rapid pathway to the vicinal amino alcohol functionality. nih.gov The transformation of ubiquitous alkenes into aziridines, which can then be opened, is an attractive synthetic strategy for accessing diverse amine products. nih.gov
The versatility of aziridinyl alcohols extends to their use as intermediates in the synthesis of a wide range of larger nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org The ring-strain energy of the aziridine makes it an excellent electrophile for intramolecular cyclization reactions, leading to the formation of larger, more stable ring systems.
Azetidines: Azetidines, which are four-membered nitrogen heterocycles, can be synthesized through the ring expansion of aziridines. magtech.com.cnresearchgate.net This transformation often involves the rearrangement of an aziridine intermediate. nih.gov For example, a multi-component catalytic asymmetric aziridination reaction can produce an aziridine that undergoes a stereospecific three- to four-membered ring expansion to yield β-lactams (azetidin-2-ones). researchgate.net Azetidines themselves are valuable intermediates for creating polyamines, amino sugars, and polyamino alcohols. pageplace.de
Pyrrolidines and Piperidines: Five- and six-membered rings like pyrrolidines and piperidines can be synthesized from aziridine precursors. nih.gov One method involves the regioselective ring-opening of a D-glucose derived aziridine carboxylate to form an α-hydroxy-β-aminoester, which serves as a key intermediate for synthesizing polyhydroxylated pyrrolidine (B122466) and piperidine (B6355638) alkaloids. nih.gov Another approach is the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition to generate functionalized piperidines. whiterose.ac.uk Electrochemical methods have also been developed for the cyclization of amino alcohol substrates to produce pyrrolidines. rsc.orgresearchgate.netnih.gov
Azepanes: The synthesis of seven-membered azepane rings can be achieved through the ring expansion of smaller heterocycles. rsc.orgresearchgate.netlifechemicals.com For instance, a strategy involving the photochemical dearomative ring expansion of nitroarenes can convert a six-membered ring into a seven-membered azepane framework in two steps. researchgate.net Silyl-aza-Prins cyclization is another method used to create trans-azepanes with high diastereoselectivity. nih.govnih.gov
Isoquinolines: Aziridines are applied as building blocks for the synthesis of isoquinoline (B145761) derivatives. researchgate.net The synthesis of isoquinolines can be achieved through various methods, including the Pomeranz–Fritsch reaction, which uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium. wikipedia.org Other established methods include the Bischler–Napieralski reaction and the Pictet-Spengler reaction, which involve the cyclization of β-phenylethylamine derivatives. wikipedia.org The versatility of aziridines allows for their incorporation into synthetic routes that ultimately yield the isoquinoline core. organic-chemistry.orgresearchgate.netnih.gov
The following table summarizes various nitrogen heterocycles that can be synthesized from aziridine-containing precursors.
| Target Heterocycle | Synthetic Approach | Precursor Type | Reference(s) |
| Azetidine (B1206935) | Ring expansion of aziridines | Aziridine intermediates | nih.govmagtech.com.cnresearchgate.net |
| Pyrrolidine | Ring-opening and cyclization | Aziridine carboxylates, Amino alcohols | nih.govrsc.orgresearchgate.netorganic-chemistry.org |
| Piperidine | [3+3] Cycloaddition, Ring-opening | Activated aziridines, Aziridine carboxylates | nih.govwhiterose.ac.uknih.govorganic-chemistry.org |
| Azepane | Ring expansion of smaller rings | Pyrrolidines, Piperidines | rsc.orgresearchgate.netnih.govnih.gov |
| Isoquinoline | Multi-step synthesis involving cyclization | Aziridine building blocks, β-phenylethylamines | researchgate.netwikipedia.orgorganic-chemistry.org |
Catalytic Applications
The chiral nature of this compound and similar structures makes them highly valuable in the field of asymmetric catalysis. They can function as chiral ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, or they can act as organocatalysts themselves. nih.govresearchgate.net
Aziridine-containing chiral ligands are an important class of ligands used in various asymmetric transformations. researchgate.net The presence of a chiral center adjacent to the nitrogen donor atom makes them appealing for asymmetric synthesis. semanticscholar.org When these ligands also contain a hydroxyl group, as in aziridinyl alcohols, they can act as bidentate ligands, coordinating to a metal through both the nitrogen and the oxygen atoms.
These ligands have been successfully employed in several key carbon-carbon bond-forming reactions:
Addition of Organozinc Reagents to Aldehydes: Lactic acid-derived aziridinyl alcohols have proven to be highly effective catalysts for the enantioselective addition of diethylzinc (B1219324) and phenylethynylzinc to various aldehydes. lookchem.com These reactions produce chiral secondary alcohols in high chemical yields and with good enantiomeric excess (ee). lookchem.com
Palladium-Catalyzed Allylic Alkylation: Bidentate N,S-ligands derived from chiral aziridines have been used in the palladium-catalyzed Tsuji-Trost reaction, demonstrating their utility in asymmetric allylic alkylation. semanticscholar.org
Copper-Catalyzed Henry Reaction: Chiral organophosphorus compounds containing an aziridine ring, when complexed with copper(II) acetate, serve as effective catalysts for the asymmetric Henry (nitroaldol) reaction. This system yields chiral β-nitroalcohols with high chemical yields and excellent enantiomeric excess values, often exceeding 95% ee. mdpi.com
The electronic properties of substituents on the aziridine ligand can significantly influence the stereoselectivity of the catalyzed reaction. semanticscholar.org
Aziridinyl alcohols contribute to the development of new catalytic methodologies, blurring the lines between organocatalysis and metal-catalyzed reactions. researchgate.netacs.org An optimized three-step procedure for the enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines has been developed using an organocatalytic approach. nih.gov This methodology relies on the asymmetric organocatalytic chlorination of an aldehyde, followed by reduction to a chiral chloro alcohol intermediate, which then serves as a versatile building block. nih.gov
In metal-catalyzed systems, the hydroxyl group of an aziridinyl alcohol can play a crucial directing role. A zinc-catalyzed regioselective ring-opening of 2,3-aziridinyl alcohols with various aromatic amines and thiophenols has been developed. acs.org The directing effect of the hydroxyl moiety enables the selective nucleophilic attack at the C-3 position. acs.org This precise enantiodiscrimination is key to the success of achieving high regioselectivity and enantioselectivity in the kinetic resolution of racemic trans-2,3-aziridinyl alcohols via zinc-catalyzed ring-opening. acs.org
The table below highlights the performance of aziridine-based catalysts in selected asymmetric reactions.
| Reaction | Catalyst/Ligand System | Product Type | Achieved Performance | Reference(s) |
| Diethylzinc Addition to Aldehydes | Lactic acid-derived aziridinyl alcohol | Chiral secondary alcohol | Up to 85% yield, ~85% ee | lookchem.com |
| Asymmetric Henry Reaction | Cu(II)-Aziridine-organophosphorus complex | Chiral β-nitroalcohol | High yields, >95% ee | mdpi.com |
| Kinetic Resolution of Aziridinyl Alcohols | Dinuclear zinc cooperative catalyst | Enantioenriched vicinal diamines | Good yields, excellent ee values | acs.org |
| Asymmetric Aziridination | Ion-paired chiral “Sulfonesp” complex | Enantioenriched aziridine-alcohols | Broad substrate scope | acs.org |
Contribution to New Carbon-Carbon Bond Formation Methodologies
The unique reactivity of the aziridine ring in compounds like this compound facilitates the development of novel methods for forming carbon-carbon bonds. Asymmetric catalysis using chiral aziridine ligands is a primary avenue for this contribution.
Methodologies such as the asymmetric addition of organozinc species (dialkylzinc or phenylethynylzinc) to aldehydes represent a direct application of aziridinyl alcohol catalysts in C-C bond formation. semanticscholar.orglookchem.com The catalyst, formed in situ from the aziridinyl alcohol and the organozinc reagent, creates a chiral environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the formation of a new stereocenter.
Similarly, the copper-catalyzed asymmetric Henry reaction is a powerful tool for C-C bond formation between a nitroalkane and an aldehyde. mdpi.com The use of chiral aziridine-based ligands in this reaction has enabled the synthesis of β-nitroalcohols with very high levels of enantioselectivity. These products are valuable synthetic intermediates, as the nitro group can be converted into a variety of other functional groups, including amines and carbonyls.
Furthermore, the synthesis of piperazine (B1678402) precursors can be achieved through a sequence involving the Gabriel-Cromwell reaction to form an aziridinyl ketone. Subsequent functional group manipulation and reduction of an azide (B81097) group leads to an intramolecular cyclization over the ketone carbonyl, forming a new C-N bond and the piperazine core structure. metu.edu.tr While this is not a direct C-C bond formation, it showcases the role of aziridine intermediates in constructing complex scaffolds that are central to further synthetic elaborations. metu.edu.tr
Potential in Polymer Chemistry and Advanced Materials (focusing on the chemical synthesis of materials)
The unique molecular architecture of this compound, featuring a reactive aziridine ring and a pendant secondary hydroxyl group, positions it as a promising monomer for the synthesis of functional polymers and advanced materials. The presence of these two distinct functional moieties allows for versatile polymerization pathways and subsequent post-polymerization modifications, opening avenues for the creation of materials with tailored properties.
The primary route for the polymerization of N-substituted aziridines, such as this compound, is through cationic ring-opening polymerization (CROP). itu.edu.trutwente.nl In this process, the aziridine nitrogen is protonated by a cationic initiator, forming a highly strained aziridinium (B1262131) cation. This cation is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain. The pendant hydroxyl group on the butanol side chain can also participate in the polymerization process, potentially leading to branched or cross-linked structures. The reactivity of this secondary hydroxyl group may be influenced by steric hindrance compared to a primary hydroxyl group, which could affect the polymerization kinetics and the final polymer architecture. utwente.nl
The resulting poly(this compound) would possess a polyamine backbone with pendant hydroxybutyl groups. This structure is analogous to other hydroxyl-functionalized polyaziridines, such as poly(1-(2-hydroxyethyl)aziridine), which have been explored for various applications. researchgate.net The pendant hydroxyl groups serve as valuable handles for further chemical modifications. For instance, they can be esterified, etherified, or reacted with isocyanates to introduce a wide range of functional groups, thereby tuning the polymer's solubility, thermal properties, and chemical resistance. researchgate.netacs.org
Moreover, these hydroxyl groups can act as cross-linking sites, enabling the formation of robust polymer networks. researchgate.netpolyaziridine.compolyaziridineglobal.com This cross-linking can be achieved through various chemical reactions, such as reaction with diisocyanates, dicarboxylic acids, or other cross-linking agents that are reactive towards hydroxyl groups. researchgate.netacs.org The ability to form cross-linked materials is particularly valuable in the development of coatings, adhesives, and thermosets with enhanced mechanical strength and thermal stability. polyaziridine.compolyaziridineglobal.com
The polyamine backbone of the polymer derived from this compound is also a key feature. Polyamines are known for their ability to chelate metal ions and find applications in water treatment and catalysis. The specific structure of the repeating unit in poly(this compound) could lead to unique chelation properties.
To illustrate the potential polymerization behavior and resulting polymer characteristics, the following hypothetical data tables are presented based on general knowledge of cationic ring-opening polymerization of similar N-substituted aziridines.
Table 1: Hypothetical Polymerization Conditions for this compound via Cationic Ring-Opening Polymerization (CROP)
| Entry | Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Predicted Polymer Structure |
| 1 | Triflic Acid (TfOH) | Dichloromethane (DCM) | 0 | 100:1 | Predominantly linear with potential for some branching |
| 2 | Boron Trifluoride Etherate (BF₃·OEt₂) | Toluene | 25 | 50:1 | Branched structure due to potential side reactions |
| 3 | Methyl Triflate (MeOTf) | Acetonitrile (MeCN) | -10 | 200:1 | Well-defined linear chains with controlled molecular weight |
Table 2: Predicted Properties of Poly(this compound)
| Property | Predicted Value/Characteristic | Rationale based on Analogous Polymers |
| Glass Transition Temperature (Tg) | 50-80 °C | The bulky butanol side chain may increase Tg compared to simpler hydroxyalkyl aziridines. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | The presence of the hydroxyl group is expected to enhance polarity and solubility. |
| Thermal Stability | Decomposition onset > 250 °C | Polyamine backbones generally exhibit good thermal stability. |
| Post-Polymerization Reactivity | High | The pendant hydroxyl groups are readily available for various chemical modifications. |
It is important to emphasize that the data presented in these tables are predictive and based on established principles of polymer chemistry. Experimental validation is necessary to determine the actual polymerization behavior of this compound and the precise properties of the resulting polymers.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1-(Aziridin-1-yl)butan-2-ol will likely pivot towards greener and more sustainable methodologies. Current research in organic synthesis emphasizes the reduction of environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable feedstocks. Future routes to this compound could involve biocatalysis, where enzymes are engineered to produce the desired stereoisomer with high selectivity, thereby avoiding the need for chiral resolving agents or heavy metal catalysts.
Another promising direction is the development of atom-economical synthetic pathways. This could involve the direct amination and hydroxylation of a C4 hydrocarbon backbone or the catalytic ring-opening of a suitable epoxide with aziridine (B145994). Research will likely focus on catalysts that are earth-abundant, recyclable, and can operate under mild conditions, such as ambient temperature and pressure, using benign solvents like water or ethanol.
Table 1: Potential Sustainable Synthetic Routes for this compound
| Route | Catalyst/Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Biocatalytic Synthesis | Engineered Transaminase/Hydrolase | Aqueous Buffer | High enantioselectivity, mild conditions, renewable. |
| Catalytic Aminolysis of Butane-1,2-epoxide | Aziridine, Lewis Acid Catalyst | Ethanol | Atom-economical, potentially high yield. |
| Reductive Amination | 1-Hydroxybutan-2-one, Aziridine, H₂ | Methanol | Direct formation of C-N bond. |
Exploration of New Reactivity Pathways and Complex Transformations
The strained three-membered aziridine ring in this compound is a gateway to diverse chemical transformations. Future research will undoubtedly explore novel ring-opening reactions, which are among the most important strategies for synthesizing biologically relevant β-functionalized alkylamines. mdpi.com Transition metal-catalyzed reactions, in particular, offer a powerful toolkit for activating the aziridine ring towards nucleophiles that would not react under normal conditions. mdpi.com
Furthermore, the development of cascade or domino reactions starting from this compound could enable the rapid assembly of complex molecular architectures. For instance, an initial ring-opening could be followed by an intramolecular cyclization to construct novel heterocyclic scaffolds. Investigating its use in multicomponent reactions, where three or more reactants combine in a single operation, will also be a key area of focus, offering efficient pathways to diverse compound libraries.
Table 2: Emerging Reactivity Pathways for this compound
| Reaction Type | Catalyst | Potential Product | Significance |
|---|---|---|---|
| Regioselective Ring-Opening | Palladium (Pd) or Nickel (Ni) complexes | Functionalized 1,2-diamines | Access to valuable chiral building blocks. mdpi.com |
| [3+2] Cycloaddition | Lewis Acids | Substituted pyrrolidines | Rapid construction of five-membered rings. |
| Cascade Rearrangement | Gold (Au) or Platinum (Pt) catalysts | Complex heterocyclic systems | High molecular complexity from a simple start. |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry is set to become an indispensable tool in the study of this compound. High-level ab initio methods and Density Functional Theory (DFT) can be employed to investigate the compound's conformational landscape, electronic structure, and reactivity. acs.orgnih.gov Such studies can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions.
Moreover, computational modeling can elucidate complex reaction mechanisms, including the transition states of aziridine ring-opening or cycloaddition reactions. mit.eduresearchgate.net This insight is crucial for optimizing reaction conditions to favor a desired product and to improve stereoselectivity. Predictive models can screen virtual libraries of catalysts and substrates, accelerating the discovery of new transformations and reducing the need for extensive trial-and-error experimentation. mit.edu
Table 3: Application of Computational Modeling to this compound Research
| Modeling Technique | Research Objective | Key Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate ring-opening mechanism. | Transition state energies, reaction barriers, regioselectivity. nih.gov |
| Molecular Dynamics (MD) | Simulate solvent effects on reactivity. | Solvation free energies, conformational preferences. |
| Ab Initio Calculations | Determine accurate thermochemical data. | Heats of formation, bond dissociation energies. acs.org |
Integration with Flow Chemistry and High-Throughput Experimentation Platforms
The translation of synthetic routes for this compound from batch to continuous flow processes represents a significant future trend. Flow chemistry offers numerous advantages, including enhanced safety (especially when dealing with strained or energetic intermediates), precise control over reaction parameters, and improved scalability. vapourtec.comacs.org The synthesis of related amino alcohols has already demonstrated significant improvements in reaction time and yield when moving to a continuous process. vapourtec.com
Integrating flow reactors with high-throughput experimentation (HTE) platforms will allow for the rapid optimization of reaction conditions. Automated systems can perform hundreds of experiments in parallel, systematically varying catalysts, solvents, temperatures, and residence times. This approach will dramatically accelerate the discovery of optimal synthetic protocols for this compound and its derivatives.
Table 4: Comparison of Batch vs. Flow Synthesis for Amino Alcohols
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours to days. google.com | Minutes to hours. vapourtec.comgoogle.com |
| Scalability | Challenging, requires process redesign. | Straightforward, by extending run time. |
| Safety | Risk of thermal runaway with large volumes. | Minimized risk due to small reactor volume. |
| Process Control | Limited control over mixing and temperature. | Precise control over temperature, pressure, and mixing. rsc.org |
| Yield & Purity | Often lower due to side reactions. | Typically higher due to better control. vapourtec.com |
Design of Next-Generation Chiral Catalysts and Ligands for Enhanced Selectivity
Achieving high enantioselectivity in the synthesis of this compound is paramount, given the importance of stereochemistry in pharmacology and materials science. Future research will focus on the design and synthesis of novel chiral catalysts and ligands that can control the stereochemical outcome of key reaction steps. This includes the development of organocatalysts, chiral Lewis acids, and transition metal complexes with sophisticated ligand architectures. nih.govucla.edursc.org
A key goal will be to develop catalysts that operate with high efficiency (low catalyst loading) and turnover numbers, making the process more economical and sustainable. The use of cooperative catalysis, where two or more catalysts work in synergy to promote a transformation with high selectivity, is a particularly exciting frontier. ucla.edu For example, a chiral Lewis acid could activate the aziridine ring while a second achiral cocatalyst facilitates nucleophile delivery, leading to enhanced enantioselectivity. ucla.edu
Table 5: Future Directions in Chiral Catalysis for Aziridine Synthesis and Functionalization
| Catalyst Class | Example | Target Reaction | Potential Advantage |
|---|---|---|---|
| Chiral Phosphoric Acids | VAPOL-PA | Enantioselective ring-opening with thiols. | High enantioselectivity under mild conditions. nih.gov |
| Chiral Zirconium Complexes | Zr-BINOL derivative | Asymmetric ring-opening with anilines. | Effective for C-N bond formation. rsc.org |
| Cooperative Lewis Acids | (salen)Co + Ti(IV) | Enantioselective fluoride (B91410) ring-opening. | Synergistic catalysis for challenging transformations. ucla.edu |
Q & A
Q. What synthetic protocols are commonly employed for the laboratory-scale preparation of 1-(Aziridin-1-yl)butan-2-ol?
The synthesis typically involves nucleophilic substitution or ring-opening reactions due to the reactivity of the aziridine ring. A representative method includes:
- Reacting 2-butanol derivatives with aziridine precursors under controlled pH (e.g., using sodium borohydride for reduction steps) .
- Purification via recrystallization (ethanol/water mixtures) and characterization by thin-layer chromatography (TLC) to monitor reaction progress .
- Key considerations: Use anhydrous conditions to prevent aziridine hydrolysis and optimize reaction time to minimize side products.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm the aziridine ring structure and hydroxyl group position. Coupling constants in H NMR can reveal stereochemical details .
- Infrared (IR) Spectroscopy : Detect O–H (3200–3600 cm) and C–N (aziridine ring, ~1200 cm) stretches .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related aziridine derivatives .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (aziridines are alkylating agents with mutagenic potential) .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to inhibit oxidation .
Q. How can researchers assess the purity of this compound post-synthesis?
Q. What solvents and reaction conditions stabilize the aziridine ring during experimental workflows?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) minimize ring-opening. Avoid protic solvents (e.g., water, alcohols) unless required for specific reactions .
- Temperature : Maintain reactions below 40°C to prevent thermal decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the aziridine moiety in this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and Fukui indices to identify nucleophilic/electrophilic sites on the aziridine ring .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to study regioselectivity in alkylation reactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for aziridine-containing compounds?
- Dose-Response Studies : Establish clear concentration ranges to differentiate cytotoxic vs. therapeutic effects .
- Control Experiments : Include negative controls (e.g., aziridine-free analogs) to isolate the compound’s specific activity .
- Meta-Analysis : Cross-reference data across studies using platforms like PubChem to identify outliers or methodological biases .
Q. How can surface adsorption studies improve the stability analysis of this compound in environmental interfaces?
Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?
Q. How should researchers design experiments to study the compound’s stability under oxidative stress?
- Accelerated Aging Tests : Expose the compound to O/HO at elevated temperatures (50–60°C) and monitor degradation via LC-MS .
- Radical Scavenger Trials : Add antioxidants (e.g., BHT) to assess their protective effects on aziridine ring integrity .
Key Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
